molecular formula C12H13F3O2S B14059978 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14059978
M. Wt: 278.29 g/mol
InChI Key: VTBFLJMIIKFCJD-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2S It is known for its unique chemical structure, which includes an ethoxy group, a trifluoromethylthio group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 3-ethoxy-4-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propan-1-one moiety. Common reagents used in this synthesis include Grignard reagents or organolithium compounds. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can be exploited in drug design to improve the bioavailability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one: A closely related compound with a similar structure but different positioning of the ketone group.

    1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)ethanone: Another similar compound with a shorter carbon chain.

Uniqueness

1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both ethoxy and trifluoromethylthio groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

1-[3-ethoxy-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2S/c1-3-9(16)8-5-6-11(18-12(13,14)15)10(7-8)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

VTBFLJMIIKFCJD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)OCC

Origin of Product

United States

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